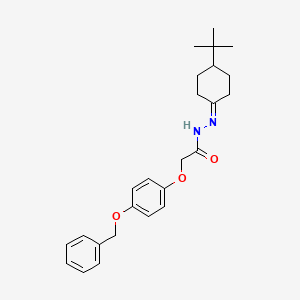
4-Nitrobenzoic acid, 3,4-dichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C13H7Cl2NO4 and a molecular weight of 312.105 g/mol It is a derivative of benzoic acid, where the esterification occurs with 3,4-dichlorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoic acid, 3,4-dichlorophenyl ester typically involves the esterification of 4-nitrobenzoic acid with 3,4-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid, 3,4-dichlorophenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The nitro group and the ester linkage can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrobenzoic acid and 3,4-dichlorophenol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Reduction: 4-Aminobenzoic acid, 3,4-dichlorophenyl ester.
Hydrolysis: 4-Nitrobenzoic acid and 3,4-dichlorophenol.
Scientific Research Applications
4-Nitrobenzoic acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoic acid, 3,4-dichlorophenyl ester largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations. The ester bond can be hydrolyzed by esterases, leading to the release of 4-nitrobenzoic acid and 3,4-dichlorophenol .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: A precursor to the ester and shares similar chemical properties.
3,4-Dichlorophenol: Another precursor that contributes to the ester formation.
4-Aminobenzoic acid, 3,4-dichlorophenyl ester: A reduction product of the compound.
Uniqueness
4-Nitrobenzoic acid, 3,4-dichlorophenyl ester is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a wide range of chemical reactions. Its dichlorophenyl moiety also imparts distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C13H7Cl2NO4 |
|---|---|
Molecular Weight |
312.10 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H7Cl2NO4/c14-11-6-5-10(7-12(11)15)20-13(17)8-1-3-9(4-2-8)16(18)19/h1-7H |
InChI Key |
LXEDUJYAENAZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)

![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990244.png)

![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)


![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)

![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)
![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)

![9-Bromo-2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990310.png)
![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
